



Spectroscopic and Structural Elucidation of 3,5-Diphenylpyridazine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **3,5-diphenylpyridazine**. Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a combination of expected spectroscopic values derived from analogous compounds and established chemical principles, alongside detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

Structure:

Molecular Formula: C16H12N2

Molecular Weight: 232.28 g/mol

CAS Number: 1026-46-6

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for **3,5-diphenylpyridazine** based on the analysis of related pyridazine derivatives and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 9.3 - 9.1	Doublet	1H	H-6 (pyridazine ring)
~ 8.0 - 7.8	Multiplet	2H	Ortho-protons of phenyl group at C-5
~ 7.8 - 7.6	Doublet	1H	H-4 (pyridazine ring)
~ 7.6 - 7.4	Multiplet	8H	Meta- and Para- protons of both phenyl groups and Ortho- protons of phenyl group at C-3

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)	Assignment	
~ 160 - 158	C-3 and C-5 (pyridazine ring)	
~ 150 - 148	C-6 (pyridazine ring)	
~ 138 - 136	Quaternary carbons of phenyl groups	
~ 130 - 128	Ortho- and Para-carbons of phenyl groups	
~ 129 - 127	Meta-carbons of phenyl groups	
~ 125 - 123	C-4 (pyridazine ring)	

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands



Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretching (aromatic)
1600 - 1450	Strong to Medium	C=C and C=N stretching (aromatic and pyridazine rings)
1450 - 1300	Medium	In-plane C-H bending
900 - 675	Strong	Out-of-plane C-H bending (aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
232	High	[M]+ (Molecular Ion)
204	Moderate	[M - N ₂]+
155	Moderate	[C12H9]+ (Biphenylene radical cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl cation)

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3,5-diphenylpyridazine** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.



- Data Acquisition: Acquire the spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm).

3.1.2. ¹³C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated sample by dissolving 20-50 mg of the compound in 0.5-0.7 mL of CDCl₃.
- Instrumentation: Use a spectrometer with a carbon-observe probe, typically operating at 75 MHz for a 300 MHz proton instrument.
- Data Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
- Data Processing: Process the data similarly to the ¹H NMR spectrum. Chemical shifts are referenced to the solvent peak (CDCl₃: δ = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of **3,5-diphenylpyridazine** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background



spectrum of the pure KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

 Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

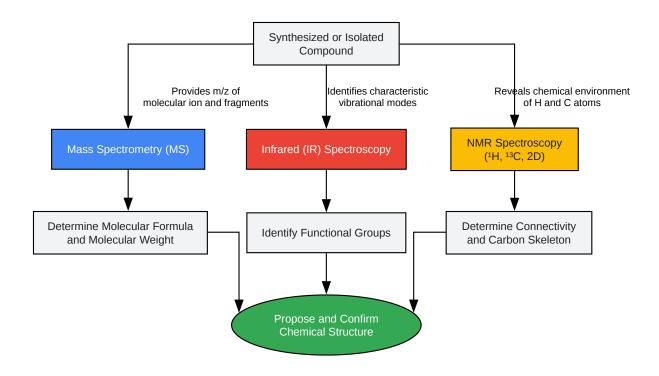
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for small organic molecules.
- Data Acquisition: Introduce the sample into the ion source (e.g., via a direct insertion probe
 or after separation by Gas Chromatography). The standard electron energy for EI is 70 eV.
 The mass analyzer (e.g., a quadrupole or time-of-flight) is scanned over a relevant mass-tocharge (m/z) range.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of an organic compound like **3,5-diphenylpyridazine**.





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Caption: Logical workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **3,5-diphenylpyridazine** and the methodologies to obtain them. Researchers can use this information to aid in the identification and characterization of this and related compounds.

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